molecular formula C19H19N3O5S B2684117 N~2~-(furan-2-ylmethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine CAS No. 2096495-91-7

N~2~-(furan-2-ylmethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine

Cat. No.: B2684117
CAS No.: 2096495-91-7
M. Wt: 401.44
InChI Key: PPMRVSVZTNPRSX-UHFFFAOYSA-N
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Description

N²-(furan-2-ylmethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine is a structurally complex molecule featuring:

  • A 1,3-thiazole core substituted at the 4-position with a 4-methoxyphenyl group.
  • An alpha-asparagine moiety functionalized with a furan-2-ylmethyl group at the N² position.

Properties

IUPAC Name

3-(furan-2-ylmethylamino)-4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-26-13-6-4-12(5-7-13)16-11-28-19(21-16)22-18(25)15(9-17(23)24)20-10-14-3-2-8-27-14/h2-8,11,15,20H,9-10H2,1H3,(H,23,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMRVSVZTNPRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(CC(=O)O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(furan-2-ylmethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an alpha-haloketone under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring reacts with an appropriate electrophile.

    Formation of the Furan Ring: The furan ring is typically synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.

    Coupling Reactions: The final step involves coupling the furan and thiazole intermediates with asparagine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The nitro group on the methoxyphenyl ring can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.

    Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furanones, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated thiazoles.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing thiazole and furan moieties exhibit promising anticancer properties. The structure of N~2~-(furan-2-ylmethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine suggests potential interactions with biological targets involved in cancer cell proliferation.

  • Mechanism of Action : The thiazole ring may enhance the compound's ability to inhibit specific enzymes or receptors that are overexpressed in tumors. For instance, thiazole derivatives have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells .

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activities. The incorporation of furan and methoxyphenyl groups could enhance the compound's efficacy against various pathogens.

  • Case Study : A related study demonstrated that thiazolidinone derivatives exhibited significant antibacterial and antifungal activities, suggesting that this compound could be developed into a novel antimicrobial agent .

Cell Culture Supplement

L-asparagine is widely used as a supplement in cell culture media to promote cell growth and enhance protein production. The presence of this compound could potentially improve the yield of recombinant proteins in engineered cell lines such as Chinese hamster ovary (CHO) cells.

  • Research Findings : Studies have shown that optimizing asparagine concentrations can lead to an increase in antibody production rates by up to 85% when combined with other amino acids like cysteine .

Enzyme Inhibition Studies

The compound may serve as a substrate or inhibitor for enzymes involved in amino acid metabolism or cancer cell metabolism.

  • Example : Asparagine synthetase is crucial for the survival of certain leukemic cells that cannot synthesize asparagine due to enzyme deficiencies. Targeting this pathway with derivatives like this compound could provide therapeutic avenues for treating specific cancers .

Mechanism of Action

The mechanism of action of N2-(furan-2-ylmethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The furan and thiazole rings could play a crucial role in binding to the active site of a target protein, while the methoxyphenyl group could enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Aryl Substituents

a) N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine
  • Structure : Shares the 4-(4-methoxyphenyl)-1,3-thiazol-2-yl backbone but replaces asparagine with a pyridinamine group.
  • Molecular weight (283.35 g/mol) is lower than the target compound .
b) 2-(4-Methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide
  • Structure : Features an acetamide group instead of asparagine, with a pyridinyl substituent on the thiazole.
  • Key Differences : The acetamide group may enhance metabolic stability compared to asparagine but reduce hydrophilic interactions. Molecular weight (371.4 g/mol) is comparable to the target compound .
c) N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
  • Structure: Substitutes methoxyphenyl with 2-chlorophenyl and includes a morpholinoacetamide chain.
  • Morpholinoacetamide may improve membrane permeability relative to asparagine .

Analogues with Furan and Amino Acid Components

a) N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
  • Structure : Combines a thiazole-furan scaffold with a carboxamide-linked 3-methoxybenzyl group.
  • Key Differences: The lack of an amino acid moiety limits its ability to mimic peptide-based interactions. Molecular weight (371.4 g/mol) is similar to the target compound .
b) 2-(2-Hydrazinyl-2-oxoethyl)-N-(4-methoxyphenyl)furan-3-carboxamide
  • Structure : Includes a hydrazinyl-oxoethyl chain attached to furan, linked to a 4-methoxyphenyl group.
  • Key Differences : The hydrazine group may confer redox activity but reduces structural similarity to asparagine .

Physicochemical and Structural Analysis

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Hydrogen Bond Donors/Acceptors Notable Features Reference
Target Compound ~450 (estimated) Asparagine, furan-2-ylmethyl, 4-MeOPh 5 donors, 8 acceptors High hydrophilicity -
N-[4-(4-MeOPh)-thiazol-2-yl]-3-pyridinamine 283.35 Pyridinamine, 4-MeOPh 2 donors, 5 acceptors Lower solubility
2-(4-MeOPh)-N-[4-(pyridin-3-yl)thiazol-2-yl]acetamide 371.4 Acetamide, pyridinyl 1 donor, 6 acceptors Moderate metabolic stability
N-(4-(2-((3-MeOBn)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide 371.4 Carboxamide, 3-MeOBn 3 donors, 7 acceptors Enhanced π-π stacking

Biological Activity

N~2~-(furan-2-ylmethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anti-virulence activity, antimicrobial effects, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H30N4O4S. The compound features a furan ring, a thiazole moiety, and an asparagine backbone, contributing to its diverse biological activities.

Anti-Virulence Activity

One of the most notable biological activities of this compound is its anti-virulence effect against Mycobacterium tuberculosis. The compound acts as an inhibitor of protein tyrosine phosphatase B (PtpB), a critical enzyme in the pathogen's virulence. By inhibiting PtpB, the compound disrupts signal transduction pathways in macrophages, which are essential for the immune response against tuberculosis. This was demonstrated in a study by Chen et al. (2010), where the compound exhibited significant inhibitory effects on mPTPB in vitro .

Antimicrobial Activity

Research has also indicated that related compounds with similar structural features exhibit antimicrobial properties . For example, derivatives of furan and thiazole have shown activity against various bacterial strains. The synthesis and evaluation of such compounds suggest that modifications to the furan and thiazole rings can enhance their antimicrobial efficacy .

Study 1: Inhibition of Mycobacterial Virulence

In a preclinical study, this compound was tested for its ability to inhibit Mycobacterium tuberculosis. The results indicated that the compound effectively reduced the virulence factor PtpB, leading to decreased survival rates of mycobacteria in macrophages. This study highlights the potential for developing new anti-tuberculosis therapies based on this compound's mechanism of action.

Study 2: Antimicrobial Efficacy

A comparative analysis involving various derivatives of furan and thiazole showed that compounds similar to this compound exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The study emphasized structure-activity relationships (SAR) that could guide future modifications for enhanced efficacy .

Research Findings Summary

Study Focus Findings
Chen et al. (2010)Anti-VirulenceInhibits PtpB in Mycobacterium tuberculosis, disrupting immune response
Antimicrobial StudyAntimicrobial ActivityVariants show effectiveness against multiple bacterial strains

Q & A

Basic: What are the critical steps and methodological considerations for synthesizing N²-(furan-2-ylmethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine?

The synthesis typically involves:

  • Multi-step reactions : Amide coupling, thiazole ring formation, and furan methylation.
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred to enhance reaction yields and selectivity .
  • Catalysts : Use of coupling agents (e.g., HATU or EDC) for amide bond formation and bases (e.g., triethylamine) to deprotonate intermediates .
  • Purification : Column chromatography (silica gel) or recrystallization to isolate the pure compound. Monitor purity via thin-layer chromatography (TLC) .

Basic: How can researchers confirm the molecular structure and purity of this compound?

Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify connectivity of the furan, thiazole, and asparagine moieties. Look for characteristic shifts (e.g., thiazole C-2 at ~165 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion) and rule out side products .
  • FT-IR Spectroscopy : Identify functional groups like amide C=O (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

Advanced: How should researchers address conflicting spectral data during structural elucidation?

  • Cross-validate techniques : Combine X-ray crystallography (e.g., SHELX refinement ) with NMR/FT-IR to resolve ambiguities. For example, crystallography can confirm the thiazole-furan spatial arrangement if NMR signals overlap .
  • Dynamic NMR experiments : Use variable-temperature NMR to detect conformational exchange in flexible regions (e.g., asparagine side chains) .
  • Density Functional Theory (DFT) : Compare experimental and calculated NMR/IR spectra to identify discrepancies caused by solvent effects or tautomerism .

Advanced: What strategies optimize reaction yields and minimize side products in multi-step syntheses?

  • Solvent optimization : Test DMF vs. DCM for solubility and reactivity. For example, DMF may stabilize intermediates in thiazole ring formation .
  • Temperature control : Maintain low temperatures (–20°C to 0°C) during sensitive steps (e.g., amide coupling) to prevent racemization .
  • Catalyst screening : Evaluate Pd-based catalysts for cross-coupling steps involving the methoxyphenyl group .
  • In-situ monitoring : Use LC-MS to detect intermediates and adjust reaction times dynamically .

Advanced: How can researchers design experiments to evaluate the compound’s biological activity and structure-activity relationships (SAR)?

  • Targeted assays : Use enzyme inhibition assays (e.g., kinase or protease targets) to assess binding affinity. Compare IC₅₀ values against structurally related analogs .
  • Molecular docking : Employ software like AutoDock to model interactions between the thiazole moiety and active sites of target proteins .
  • SAR studies : Synthesize derivatives with modified substituents (e.g., replacing methoxy with ethoxy) and correlate changes with activity data .

Advanced: What factors influence the compound’s stability under experimental storage or physiological conditions?

  • pH sensitivity : Test stability in buffers (pH 3–9) to identify degradation pathways (e.g., hydrolysis of the amide bond in acidic conditions) .
  • Light and temperature : Store at –20°C in amber vials to prevent photodegradation of the furan ring .
  • Oxidative stability : Add antioxidants (e.g., BHT) to solutions if thiol-containing byproducts are detected .

Advanced: How can computational methods predict the compound’s reactivity or pharmacokinetic properties?

  • Quantum chemical calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (FMOs) and predict sites of electrophilic/nucleophilic attack .
  • ADMET profiling : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and CYP450 interactions based on the methoxyphenyl and thiazole groups .
  • Molecular dynamics (MD) : Simulate binding kinetics with membrane receptors to guide in vitro assay design .

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